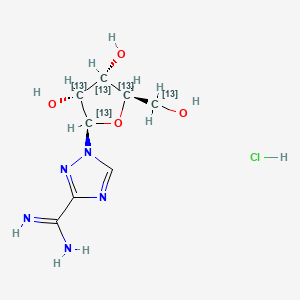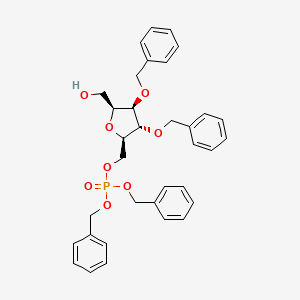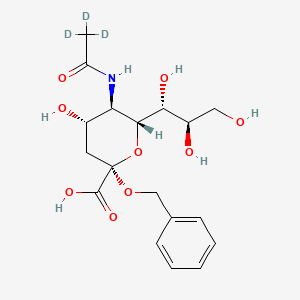
N-Acetyl-2-O-benzyl-alpha-D-neuraminic Acid-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-2-O-benzyl-alpha-D-neuraminic Acid-d3 is a deuterated derivative of N-acetylneuraminic acid, commonly known as sialic acid. This compound is a stable isotope-labeled version, which means that certain hydrogen atoms are replaced with deuterium. It is primarily used in biochemical and proteomics research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2-O-benzyl-alpha-D-neuraminic Acid-d3 typically involves the chemical modification of N-acetylneuraminic acidThe reaction conditions often involve the use of organic solvents like methanol and specific catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized use in research. the methods used are similar to those in laboratory synthesis but scaled up to meet industrial demands. This involves the use of larger reactors, more efficient catalysts, and stringent quality control measures to ensure the purity and consistency of the product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-2-O-benzyl-alpha-D-neuraminic Acid-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
N-Acetyl-2-O-benzyl-alpha-D-neuraminic Acid-d3 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing chemical reactions and studying reaction mechanisms.
Biology: Employed in the study of glycoproteins and glycolipids, particularly in understanding cell surface interactions.
Medicine: Used in the development of diagnostic tools and therapeutic agents, particularly in the study of viral infections and cancer.
Industry: Utilized in the production of specialized biochemical reagents and in the development of new materials
Mécanisme D'action
The mechanism of action of N-Acetyl-2-O-benzyl-alpha-D-neuraminic Acid-d3 involves its incorporation into glycoproteins and glycolipids on the cell surface. This incorporation affects cellular recognition events and modulates various biological processes, including virus invasion, cell differentiation, fertilization, cell adhesion, inflammation, and tumorigenesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetylneuraminic Acid: The non-deuterated version of the compound.
N-Glycolylneuraminic Acid: Another sialic acid derivative with a glycolyl group instead of an acetyl group.
N-Acetyl-2-O-methyl-alpha-D-neuraminic Acid: A similar compound with a methyl group at the 2-O position.
Uniqueness
N-Acetyl-2-O-benzyl-alpha-D-neuraminic Acid-d3 is unique due to its deuterium labeling, which makes it particularly useful in tracing studies and in understanding the detailed mechanisms of biochemical reactions. Its benzyl group also provides additional stability and specificity in certain reactions .
Propriétés
Formule moléculaire |
C18H25NO9 |
|---|---|
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
(2R,4S,5R,6R)-4-hydroxy-2-phenylmethoxy-5-[(2,2,2-trideuterioacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C18H25NO9/c1-10(21)19-14-12(22)7-18(17(25)26,27-9-11-5-3-2-4-6-11)28-16(14)15(24)13(23)8-20/h2-6,12-16,20,22-24H,7-9H2,1H3,(H,19,21)(H,25,26)/t12-,13+,14+,15+,16+,18+/m0/s1/i1D3 |
Clé InChI |
USDSFROVJNDKEX-VCICZZHPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OCC2=CC=CC=C2)O |
SMILES canonique |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




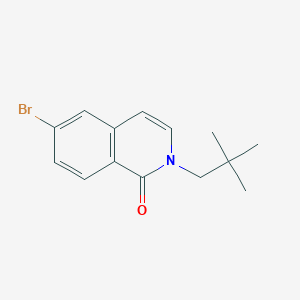
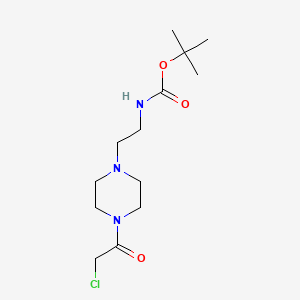
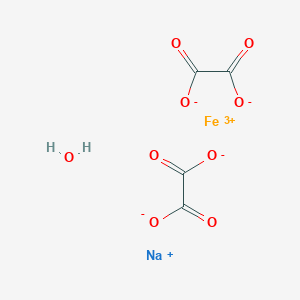


![2,4-Difluoro-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14765508.png)
![2-(4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B14765518.png)

![4-[(3,3-Dimethyl-1-oxobutyl)amino]-3-iodobenzoic acid](/img/structure/B14765536.png)
